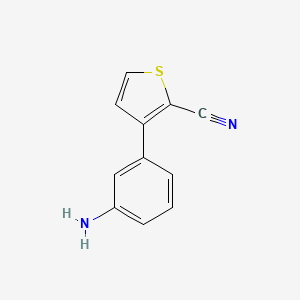

3-(3-Aminophenyl)thiophene-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3-(3-aminophenyl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C11H8N2S/c12-7-11-10(4-5-14-11)8-2-1-3-9(13)6-8/h1-6H,13H2 |

InChI Key |

MIJAEVSXWOVKPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(SC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Aminophenyl Thiophene 2 Carbonitrile and Its Analogs

Strategic Approaches to the Thiophene (B33073) Core Construction

Modern Adaptations and Mechanistic Insights into the Gewald Reaction

The Gewald reaction, first reported in 1961, stands as a universally adopted and highly versatile method for the synthesis of 2-aminothiophenes. researchgate.netsemanticscholar.org This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile), in the presence of elemental sulfur and a basic catalyst. wikipedia.org The products of this reaction are valuable intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active compounds. thieme-connect.com

Mechanistic Insights: The mechanism of the Gewald reaction is complex and has been the subject of detailed computational and experimental studies. It is now widely accepted that the reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active nitrile. njit.eduacs.orgchemrxiv.org This is followed by the nucleophilic attack of the resulting carbanion on the elemental sulfur ring (S8), leading to the formation of polysulfide intermediates. acs.orgchemrxiv.org Subsequent cyclization of a monosulfide intermediate, followed by tautomerization and aromatization, yields the final 2-aminothiophene product. njit.edu The aromatization step provides the thermodynamic driving force for the reaction. acs.org

Modern Adaptations: While traditionally employing stoichiometric amounts of amine bases like morpholine (B109124) or piperidine, recent advancements have focused on developing more sustainable and efficient catalytic versions. One notable adaptation is the use of a truly catalytic amount of a conjugate acid-base pair, such as piperidinium (B107235) borate, which has been shown to significantly influence the reaction rate and yield. thieme-connect.com This catalytic approach avoids the need for excess base, simplifying purification and reducing waste.

| Catalyst System | Key Advantages | Reference |

| Piperidinium Borate (catalytic) | Reduced catalyst loading, shorter reaction times, high yields. | thieme-connect.com |

| Inorganic base in THF/water | Suppresses byproduct formation, mild conditions. | researchgate.net |

| Microwave irradiation | Improved yields and reaction speed. | researchgate.net |

Knoevenagel Condensation and Subsequent Cyclization Protocols

The Knoevenagel condensation is a pivotal C-C bond-forming reaction and, as noted, constitutes the initial step of the Gewald synthesis. njit.eduacs.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base. sigmaaldrich.com In the context of thiophene synthesis, the product of the Knoevenagel condensation, an α,β-unsaturated nitrile, is a key intermediate that can be isolated or generated in situ before cyclization.

Protocols have been developed that separate the Knoevenagel condensation from the subsequent sulfur addition and cyclization. This stepwise approach allows for greater control and optimization of each transformation. Novel conditions for the Knoevenagel step include the use of hexamethyldisilazane (B44280) and acetic acid, which act as both a desiccant and a catalyst, offering mild reaction conditions and simplified product isolation. researchgate.net Following the formation of the ylidene malononitrile (B47326) intermediate, reaction with elemental sulfur in the presence of a suitable base and solvent system induces the cyclization to the 2-aminothiophene core. sciforum.net

| Reaction Step | Reagents/Conditions | Purpose | Reference |

| Knoevenagel Condensation | Aldehyde/Ketone, Malononitrile, Hexamethyldisilazane, Acetic Acid | Forms α,β-unsaturated nitrile under mild conditions. | researchgate.net |

| Cyclization | Ylidene malononitrile, Elemental Sulfur, Inorganic base, THF/water | Constructs the 2-aminothiophene ring, minimizing byproducts. | researchgate.net |

Conjugate Addition and Annelation Strategies

Beyond the Gewald reaction, other strategies for thiophene core construction are also employed. Conjugate addition, or Michael addition, of a sulfur nucleophile to an appropriately functionalized acceptor is a powerful method. For instance, the 1,4-Michael addition of a thiol or thiolate to an activated alkyne or alkene, such as a derivative of cyanocinnamic acid, can generate an intermediate poised for cyclization. acsgcipr.org

Annelation strategies involve the fusion of a thiophene ring onto a pre-existing molecular scaffold. This can be achieved through various cyclization reactions. Recent advances include the development of metal-free cyclizations of functionalized alkynes bearing a sulfur-containing group. nih.gov For example, 4-en-1-yn-3-yl acetates can be converted in situ to (Z)-2-en-4-yne-1-thiolate derivatives, which then undergo a 5-exo-dig cyclization and aromatization to yield 2,4-disubstituted thiophenes. nih.gov These methods provide regioselective access to thiophene derivatives that may be challenging to obtain through classical condensation approaches.

Methodologies for the Installation of the Aminophenyl Moiety

To synthesize the target compound, 3-(3-Aminophenyl)thiophene-2-carbonitrile, the aminophenyl group must be attached to the C3 position of the thiophene ring. This can be accomplished either by building the thiophene core with the phenyl group already in place or by introducing it onto a pre-formed thiophene.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds, particularly for linking aryl moieties. tandfonline.com The Suzuki-Miyaura and Stille reactions are among the most widely used methods for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cnnih.gov For the synthesis of this compound, this could involve coupling 3-bromothiophene-2-carbonitrile (B99437) with 3-aminophenylboronic acid or, more commonly, with 3-(alkoxycarbonylamino)phenylboronic acid or 3-nitrophenylboronic acid, followed by deprotection or reduction, respectively. researchgate.netmdpi.com Modern advancements have led to highly efficient catalyst systems, such as those using palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos, which allow for low catalyst loadings and high yields. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. nih.govthermofisher.com A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups and its relative insensitivity to air and moisture. thermofisher.com The synthesis could proceed by coupling a 3-halothiophene-2-carbonitrile with a (3-aminophenyl)stannane derivative. juniperpublishers.com As with the Suzuki reaction, a protected amine or a nitro precursor is often used on the organostannane reagent to avoid side reactions.

| Coupling Reaction | Thiophene Substrate | Phenyl Partner | Catalyst System (Example) | Key Feature | References |

| Suzuki-Miyaura | 3-Bromothiophene-2-carbonitrile | 3-Nitrophenylboronic acid | Pd(OAc)2 / SPhos | High efficiency, tolerance of functional groups. | nih.govyoutube.com |

| Stille | 3-Iodothiophene-2-carbonitrile | Tributyl(3-nitrophenyl)stannane | Pd(PPh3)4 | Excellent functional group compatibility. | nih.govthermofisher.com |

Reductive Pathways for Amino Group Introduction (e.g., Hydrogenation of Nitro Precursors)

A common and highly effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This two-step approach involves first synthesizing the 3-(3-nitrophenyl)thiophene-2-carbonitrile intermediate, typically via a cross-coupling reaction as described above, and then reducing the nitro functionality.

Catalytic hydrogenation is the most prevalent method for this transformation due to its high efficiency and clean reaction profile, often producing water as the only byproduct. sci-hub.st A variety of catalysts can be employed, with palladium on carbon (Pd/C) being one of the most common and effective. mdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas. This method is generally chemoselective for the nitro group, leaving other reducible functionalities like the nitrile group intact under controlled conditions. sci-hub.st Recent developments have explored novel catalytic systems, including heterogeneous biocatalysts, that can perform these reductions under mild, aqueous conditions. nih.gov

| Reduction Method | Precursor | Reagents/Catalyst | Advantages | References |

| Catalytic Hydrogenation | 3-(3-Nitrophenyl)thiophene-2-carbonitrile | H2, Pd/C | High yield, clean reaction, good chemoselectivity. | sci-hub.stmdpi.com |

| Transfer Hydrogenation | 3-(3-Nitrophenyl)thiophene-2-carbonitrile | Ammonium formate, Pd/C | Avoids use of gaseous H2, simple procedure. | mdpi.com |

Synthetic Routes to the Carbonitrile Functional Group

The introduction of the carbonitrile (-CN) functional group at the 2-position of the 3-(3-aminophenyl)thiophene core is most commonly achieved through a one-pot multicomponent reaction, the Gewald reaction. wikipedia.org This reaction is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.org

In the context of synthesizing this compound, the Gewald reaction typically involves the condensation of a ketone (specifically, a 3-amino-substituted acetophenone), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgarkat-usa.org The carbonitrile group of the target molecule originates directly from the activated nitrile reagent used in this reaction.

The general mechanism of the Gewald reaction begins with the Knoevenagel condensation of the ketone and the α-cyanoester to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of this reaction allows for a wide range of substituents on the thiophene ring by varying the starting ketone and the activated nitrile.

While the Gewald reaction is the most direct and widely used method for preparing 2-aminothiophene-3-carbonitriles, other synthetic strategies for introducing a nitrile group onto an aromatic ring exist, such as the Sandmeyer and Rosenmund-von Braun reactions. However, for the specific class of compounds discussed here, the Gewald reaction remains the most practical and convergent approach, as it constructs the substituted thiophene ring with the desired functional groups in a single step.

A variation of the Gewald reaction involves a two-step procedure where the α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur to form the thiophene ring. arkat-usa.org

The choice of reactants and reaction conditions can be optimized to achieve high yields of the desired 2-aminothiophene-3-carbonitrile (B183302). The following table provides an overview of typical components used in the Gewald synthesis of related structures.

| Starting Material 1 | Starting Material 2 | Sulfur Source | Catalyst | Product Type |

| Ketone/Aldehyde | Active Methylene Nitrile | Elemental Sulfur | Amine Base (e.g., morpholine) | 2-Aminothiophene |

| 3-Aminoacetophenone | Malononitrile | Elemental Sulfur | Morpholine | This compound |

| Cyclohexanone | Ethyl Cyanoacetate | Elemental Sulfur | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

Sustainable and Efficient Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient chemical syntheses, in line with the principles of green chemistry. nih.gov For the synthesis of this compound and its analogs, several modern techniques have been explored to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. wikipedia.org The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction has been particularly successful. researchgate.net

In a typical microwave-assisted Gewald reaction, the reactants are mixed in a suitable solvent (or sometimes under solvent-free conditions) and irradiated with microwaves. researchgate.netorganic-chemistry.org This method has been shown to significantly shorten reaction times from several hours to just a few minutes, while often providing higher yields and purer products. organic-chemistry.org For instance, the synthesis of 5-substituted-2-aminothiophenes via a microwave-assisted Gewald reaction was completed in 20 minutes at 70°C, compared to 4 hours with conventional heating. organic-chemistry.org In some cases, the product crystallizes directly from the reaction mixture, simplifying the purification process. organic-chemistry.org

The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology offers a user-friendly and efficient approach for the synthesis of aminothiophene derivatives. organic-chemistry.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | 4 - 48 hours | Moderate to Good | Standard laboratory equipment |

| Microwave-Assisted | 10 - 30 minutes | Good to Excellent | Reduced reaction time, improved yields, higher purity |

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and simplifying work-up procedures. The Gewald reaction has been successfully adapted to solvent-free conditions. psu.edu

In a solvent-free approach, the reactants are mixed together, often with a solid support or a catalytic amount of a liquid base, and then heated or agitated. psu.edu These reactions can be carried out at room temperature or with gentle heating, and they often result in high yields of the desired products. psu.edu The absence of a solvent not only makes the process more environmentally friendly but can also lead to different reactivity and selectivity compared to solution-phase reactions.

High-speed vibration milling (HSVM) is a mechanochemical technique that has recently been applied to solvent-free organic synthesis. researchgate.net This method involves the use of a ball mill to mechanically induce chemical reactions between solid reactants. researchgate.net

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been achieved using high-speed vibration milling with an inexpensive and environmentally friendly catalyst. researchgate.net This technique offers the advantages of short reaction times and facile reaction conditions. researchgate.net The mechanical energy supplied by the milling process can overcome activation barriers and promote reactions without the need for high temperatures or solvents.

The following table summarizes the key features of these sustainable and efficient synthesis approaches.

| Approach | Key Features | Environmental Benefits |

| Microwave-Assisted Synthesis | Rapid and uniform heating, significantly reduced reaction times. organic-chemistry.org | Lower energy consumption compared to prolonged conventional heating. |

| Solvent-Free Reactions | Elimination of volatile organic solvents. psu.edu | Reduced pollution, simplified purification, less waste generation. psu.edu |

| High-Speed Vibration Milling | Mechanically induced reactions in the solid state. researchgate.net | Solvent-free, often proceeds at room temperature, energy-efficient. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 3 3 Aminophenyl Thiophene 2 Carbonitrile

Electrophilic and Nucleophilic Reaction Pathways on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic substitution reactions. nih.gov Its reactivity is significantly greater than that of benzene, often allowing for reactions under milder conditions. nih.govpearson.com In 3-(3-Aminophenyl)thiophene-2-carbonitrile, the regioselectivity of electrophilic attack is governed by the combined electronic effects of its substituents. The thiophene sulfur atom directs substitution to the alpha-positions (C2 and C5). However, the C2 position is already substituted. The remaining C5 position is activated by the sulfur atom's lone pair donation into the ring. Conversely, the nitrile group at C2 and the phenyl group at C3 are electron-withdrawing, which deactivates the ring towards electrophilic attack. Despite this, electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially at the C5 position, the most activated site. quimicaorganica.orgresearchgate.net

Nucleophilic aromatic substitution on the thiophene ring is less common due to its electron-rich nature. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. nih.govacs.org For this compound, while the nitrile group is withdrawing, nucleophilic substitution on the thiophene ring itself is not a primary reaction pathway without further modification or specific reaction conditions.

Chemical Transformations of the Amino Group (e.g., Acylation, Alkylation, Cyclocondensation)

The primary aromatic amino group on the phenyl ring is a versatile functional handle for a wide array of chemical transformations. Standard reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, proceed readily to form the corresponding amides and secondary or tertiary amines.

More significantly, the amino group is a key participant in cyclocondensation reactions to build fused heterocyclic systems. nih.gov By reacting with 1,3-dielectrophiles or similar bifunctional reagents, the aminophenyl moiety can be annulated to form new rings. For instance, reaction with β-ketoesters can lead to the formation of quinoline (B57606) structures, leveraging the nucleophilicity of the amine and the reactivity of the adjacent aromatic C-H bond under appropriate conditions. These transformations underscore the utility of the amino group as a strategic site for molecular elaboration. beilstein-journals.orgresearchgate.net

Reactivity and Derivatization of the Nitrile Group (e.g., Reduction, Cycloaddition)

The nitrile group (-C≡N) at the C2 position of the thiophene ring is a valuable functional group with diverse reactivity. It can be transformed into several other key functionalities, significantly expanding the synthetic utility of the parent molecule.

Common Derivatization Reactions of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄, H₂(g) with Ni or Pd catalyst | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Cycloaddition | Sodium azide (B81097) (NaN₃), NH₄Cl or Lewis Acid | Tetrazole Ring |

One of the most important transformations is its [2+3] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to a bioisosterically important heterocyclic ring system from the nitrile precursor. sciforum.net The nitrile group can also undergo addition reactions with organometallic reagents or be involved in more complex cyclization schemes, highlighting its role as an electrophilic center.

Role as a Key Synthetic Building Block for Complex Heterocyclic Systems

With its trifunctional nature, this compound is an exemplary building block for constructing complex heterocyclic and polycyclic molecules. researchgate.netnih.gov The strategic arrangement of its functional groups allows for sequential or one-pot reactions to generate intricate molecular frameworks of interest in medicinal chemistry and materials science. nih.gov

Synthesis of Fused Thiophene Derivatives (e.g., Thienopyrimidines, Thienoquinolines)

The aminothiophene scaffold is a well-established precursor for the synthesis of thienopyrimidines, a class of compounds with significant biological activity. nih.govresearchgate.net Although the target molecule has its amino group on a pendant phenyl ring, analogous chemistry involving the core 2-aminothiophene-3-carbonitrile (B183302) structure is highly relevant and demonstrates the potential pathways available. By reacting a 2-aminothiophene-3-carbonitrile with various one-carbon synthons, the pyrimidine (B1678525) ring can be annulated onto the thiophene core.

Selected Reagents for Thienopyrimidine Synthesis

| Reagent | Conditions | Resulting Thienopyrimidine Structure |

|---|---|---|

| Formamide | Heat (e.g., 150-180 °C) | Thieno[2,3-d]pyrimidin-4(3H)-one |

| Isothiocyanates (R-NCS) | Base (e.g., NaOEt) | 2-Thio-substituted thieno[2,3-d]pyrimidines |

Formation of Polycyclic and Star-Shaped Molecular Architectures

The concept of using multifunctional cores to build larger, symmetrical molecules has led to the development of star-shaped and dendritic structures. Thiophene-containing units are frequently used as the arms or branches in these architectures due to their favorable electronic properties. The subject compound, this compound, is well-suited for this purpose. The amino group provides a convenient point for attachment to a central polyfunctional core (e.g., a triacid chloride or a cyanuric chloride). For example, reacting three equivalents of the aminophenylthiophene with a C3-symmetric core like 1,3,5-benzenetricarbonyl trichloride (B1173362) would produce a star-shaped molecule. Further derivatization of the nitrile groups at the periphery of the arms could then be used to tune the molecule's properties. ekb.eg

Exploitation of Reactive Sites for Macromolecular Integration and Material Modification

The functional groups of this compound offer multiple handles for integration into polymers and other macromolecular materials. This allows for the modification of material properties by incorporating the unique electronic and structural features of the thiophene heterocycle. nus.edu.sg

There are two primary strategies for this integration:

Grafting onto existing polymers: The primary amino group can react with polymers containing electrophilic functional groups, such as acid chlorides, epoxides, or isocyanates. This "grafting to" approach allows for the surface modification of materials or the functionalization of soluble polymers.

Use as a functional monomer: The molecule can be first modified to introduce a polymerizable group (e.g., a vinyl, acrylate, or styrenic moiety) via the amino group. The resulting monomer can then be copolymerized with other monomers to incorporate the thiophene unit directly into the polymer backbone or as a pendant group. cmu.edu

Thiophene-based polymers are of great interest for applications in organic electronics, such as field-effect transistors and solar cells. nih.gov By incorporating functional units like this compound, it is possible to create materials with tailored properties, such as enhanced solubility, modified electronic levels, or the ability to sense specific analytes through interactions with the free functional groups. researchgate.netacs.orgacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

For 3-(3-Aminophenyl)thiophene-2-carbonitrile, the ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton. The protons on the thiophene (B33073) ring and the aminophenyl ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The two adjacent protons on the thiophene ring (H-4 and H-5) would likely appear as doublets due to spin-spin coupling. The four protons of the meta-substituted aminophenyl ring would present a more complex splitting pattern (a combination of triplets and doublets). The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbon atom of the nitrile group (-C≡N) would be found in a characteristic downfield region, generally between 115 and 125 ppm. The aromatic carbons of both the thiophene and phenyl rings would resonate in the 100-150 ppm range. Specific chemical shifts would be influenced by the substituents; for instance, the carbon atom attached to the amino group would be shifted upfield compared to the other phenyl carbons, while the carbons adjacent to the sulfur atom in the thiophene ring would have distinct chemical shifts. Combining 1D spectra with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would allow for the definitive assignment of all proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, the FTIR spectrum would display several key absorption bands. The most distinct would be the sharp, intense stretching vibration of the nitrile group (C≡N), expected in the 2220-2260 cm⁻¹ region. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ range. primescholars.com Aromatic C-H stretching vibrations for both rings would be observed just above 3000 cm⁻¹. primescholars.com The spectrum would also contain a complex fingerprint region (below 1600 cm⁻¹) with bands corresponding to aromatic C=C stretching, C-N stretching, C-S stretching, and various in-plane and out-of-plane bending vibrations.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show a strong peak for the C≡N stretch. The symmetric breathing vibrations of the aromatic rings would give rise to intense Raman signals, which are often weak in the FTIR spectrum. Therefore, using both FTIR and Raman provides a more complete picture of the molecule's vibrational framework. researchgate.netsapub.org

Table 2: Key Expected Vibrational Frequencies for this compound

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The structure of this compound features an extended π-conjugated system across the thiophene and aminophenyl rings.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which involve the excitation of electrons within the conjugated system, are typically intense and would likely result in strong absorption bands in the 250-400 nm range. The presence of the amino group (an auxochrome) and the nitrile group can influence the position and intensity of these bands. The non-bonding electrons on the nitrogen and sulfur atoms could give rise to weaker n → π* transitions. The exact absorption maxima (λmax) and molar absorptivity are sensitive to the solvent polarity, which can be studied to understand solute-solvent interactions. nih.gov Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the electronic spectrum and aid in the assignment of the observed transitions. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information from the fragmentation pattern of the molecular ion.

For this compound (molecular formula C₁₁H₈N₂S), the molecular weight is 212.27 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 212. Due to the presence of two nitrogen atoms, this molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The energetically unstable molecular ion will undergo fragmentation, producing a series of daughter ions that are characteristic of the molecule's structure. chemguide.co.uklibretexts.org The stability of the aromatic rings suggests that the molecular ion peak would be relatively intense. libretexts.org Key fragmentation pathways could include:

Loss of HCN: Cleavage of the nitrile group could lead to a fragment ion at m/z = 185 (M - 27).

Cleavage of the C-C bond between the rings: This would result in fragments corresponding to the aminophenyl cation (m/z = 92) or the cyanothiophene cation.

Loss of an amino radical (-NH₂): This would produce a peak at m/z = 196 (M - 16).

High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact elemental formula, confirming the C₁₁H₈N₂S composition.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

X-Ray Diffraction (XRD) for Solid-State Structure Determination and Polymorphism Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid state. For this compound, an XRD study would determine the dihedral angle between the planes of the thiophene and phenyl rings, which is a key conformational parameter.

Furthermore, XRD elucidates the crystal packing and intermolecular interactions that govern the solid-state architecture. researchgate.net The presence of the amino group (a hydrogen bond donor) and the nitrile nitrogen (a hydrogen bond acceptor) suggests that hydrogen bonding could play a significant role in the crystal lattice. researchgate.net An XRD analysis would identify and characterize these N-H···N interactions, as well as other potential non-covalent interactions like π-π stacking between the aromatic rings.

XRD is also the primary tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and XRD can differentiate them based on their unique unit cell parameters and space groups.

Surface-Sensitive Spectroscopic Methods (e.g., X-Ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.com By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS can identify the elements present and deduce their bonding environments.

For this compound, the XPS survey scan would show peaks for Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Oxygen (O 1s, if any surface oxidation or adsorption has occurred). High-resolution spectra of each element would provide chemical state information:

C 1s: The C 1s spectrum would be complex and could be deconvoluted into several components: C-C/C-H bonds in the aromatic rings, C-S bonds in the thiophene ring, C-N bonds from the amine and nitrile groups, and the sp-hybridized carbon of the -C≡N group.

N 1s: The N 1s spectrum would show distinct peaks for the amine nitrogen (-NH₂) and the nitrile nitrogen (-C≡N) due to their different chemical environments. Studies on aniline (B41778) polymers show amine and imine species can be differentiated, with binding energies around 399.5 eV and 398.3 eV, respectively. nus.edu.sg

S 2p: The S 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) for the sulfur atom in the thiophene ring, typically around a binding energy of 164-165 eV. researchgate.net

XPS is particularly valuable for studying thin films or for assessing the surface chemistry and purity of the bulk material.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. The parent this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR-silent. However, its paramagnetic derivatives, such as the radical cation or radical anion, can be generated through chemical or electrochemical oxidation or reduction and studied by EPR.

Upon one-electron oxidation, the radical cation [C₁₁H₈N₂S]⁺• would be formed. The unpaired electron would be delocalized across the π-conjugated system of the molecule. The EPR spectrum of this radical cation would provide key information through its g-factor and hyperfine coupling constants. researchgate.net The g-factor would be characteristic of an organic radical with contributions from the sulfur atom. The spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and ¹⁴N). Analysis and simulation of this hyperfine pattern can map the spin density distribution across the molecule, revealing which parts of the structure (e.g., the thiophene ring vs. the aminophenyl ring) bear the majority of the unpaired electron density. scielo.brpsu.edu Such studies provide fundamental insights into the electronic structure and reactivity of the molecule's frontier orbitals.

Table 4: Table of Compounds

Computational Chemistry and Theoretical Investigations of 3 3 Aminophenyl Thiophene 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural, electronic, and reactive properties of molecules like 3-(3-Aminophenyl)thiophene-2-carbonitrile. These computational methods allow for a detailed investigation of molecular characteristics at the atomic level, providing insights that are complementary to experimental data. Methodologies such as the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set are commonly used for these calculations, offering a reliable balance between computational cost and accuracy for organic molecules. researchgate.net

The first step in theoretical investigations is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A critical aspect of its structure is the conformational freedom arising from the rotation around the single bond connecting the aminophenyl group to the thiophene (B33073) ring. This rotation defines the dihedral angle between the planes of the two aromatic rings. Computational studies on similar phenyl-thiophene systems have shown that the energy minimum is often a non-planar conformation. researchgate.net The molecule 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, for instance, is a well-documented case of conformational polymorphism, where different dihedral angles between the rings result in distinct crystalline forms with different colors. chemistryworld.com For this compound, theoretical calculations would explore the potential energy surface as a function of this dihedral angle to identify the most stable conformer(s).

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C-S (thiophene) | ~ 1.72 - 1.75 |

| C=C (thiophene) | ~ 1.37 - 1.42 |

| C-C (ring-ring) | ~ 1.45 |

| C≡N (nitrile) | ~ 1.16 |

| C-N (amino) | ~ 1.40 |

| **Bond Angles (°) ** | |

| C-S-C (thiophene) | ~ 92.5 |

| C-C-C (phenyl) | ~ 119 - 121 |

| C-C≡N | ~ 178 |

| Dihedral Angle (°) | |

| Phenyl-Thiophene | ~ 25 - 40 |

Note: The values in this table are representative, based on DFT calculations for analogous thiophene-phenyl structures, as specific experimental data for the title compound is not available.

DFT calculations are employed to predict the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration and are used to interpret and assign experimental infrared (IR) and Raman spectra. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and methodological approximations, allowing for a direct correlation with experimental data. The Potential Energy Distribution (PED) analysis is a crucial component of these studies, as it quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net

For this compound, key vibrational modes can be predicted for its functional groups.

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Region (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~ 3500 | 3450 - 3550 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~ 3400 | 3350 - 3450 |

| C-H Stretch | Aromatic Rings | ~ 3100 - 3000 | 3100 - 3000 |

| C≡N Stretch | Nitrile (-CN) | ~ 2230 | 2220 - 2260 |

| C=C Stretch | Aromatic Rings | ~ 1620 - 1450 | 1625 - 1430 |

| N-H Bend | Amino (-NH₂) | ~ 1600 | 1590 - 1650 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For thiophene-based donor-acceptor systems, these values are crucial for predicting their potential in electronic applications. researchgate.net Theoretical studies on similar aminophenyl thiophene structures suggest the HOMO is typically localized on the electron-rich aminophenyl and thiophene moieties, while the LUMO may be distributed across the electron-withdrawing nitrile group and the thiophene ring. nih.gov

| Parameter | Calculated Value (eV) | Significance |

| E(HOMO) | ~ -5.5 to -5.9 | Electron-donating ability |

| E(LUMO) | ~ -1.9 to -2.3 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 3.2 to 3.9 | Chemical reactivity & stability |

Note: Values are representative based on DFT calculations for analogous thiophene derivatives. A study on a tris-4-amidophenyl-thiophene reported a HOMO-LUMO gap of approximately 3.189 eV. researchgate.net

Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial charges to each atom. Several methods, such as Mulliken Population Analysis (MPA), Natural Population Analysis (NPA), and Hirshfeld methods, are used to calculate these charges. researchgate.net This analysis helps identify electron-rich and electron-deficient centers within the molecule.

For this compound, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring are expected to be electron-donating, leading to a degree of negative charge localization on adjacent atoms. Conversely, the highly electronegative nitrogen atom of the nitrile group withdraws electron density, creating an electron-deficient carbon atom. These charge distributions are critical for understanding intermolecular interactions and the molecule's reactive behavior. researchgate.net

| Atom/Region | Method | Predicted Partial Charge | Interpretation |

| N (Amino) | MPA/NPA | Negative | Electron-rich center |

| N (Nitrile) | MPA/NPA | Highly Negative | Strong electron-withdrawing site |

| S (Thiophene) | MPA/NPA | Slightly Negative/Positive | Influenced by overall conjugation |

| H (Amino) | MPA/NPA | Positive | Potential H-bond donor site |

FMO theory provides a framework for predicting the sites of chemical reactions. The locations of the HOMO and LUMO densities indicate the most probable regions for electrophilic and nucleophilic attack, respectively. To quantify this, Fukui functions (f(r)) are calculated using DFT. wikipedia.org The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.info

The condensed Fukui functions are calculated for each atomic site:

f+ : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site. scm.com

f- : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely site. scm.com

f0 : Predicts the site for radical attack.

For this compound, the aminophenyl ring is expected to be a primary site for electrophilic attack, while the carbon of the nitrile group and specific carbons on the thiophene ring are likely sites for nucleophilic attack. nih.govresearcher.life

| Atom / Region | Fukui Function | Predicted Reactivity |

| Carbons in Aminophenyl Ring | High f- | Susceptible to Electrophilic Attack |

| Carbon of Nitrile Group (-CN) | High f+ | Susceptible to Nucleophilic Attack |

| C2 of Thiophene Ring | High f+ | Susceptible to Nucleophilic Attack |

| Nitrogen of Amino Group | High f- | Susceptible to Electrophilic Attack |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule. chemrxiv.org It is plotted on the molecule's electron density surface and is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The map uses a color scale to represent the electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. researchgate.net

Blue : Regions of most positive potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack. researchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The region around the sulfur atom may also show negative potential. In contrast, the hydrogen atoms of the amino group (-NH₂) would exhibit a strong positive potential (blue), identifying them as hydrogen bond donor sites. The aromatic rings would show a mix of green and slightly negative (yellow/orange) potential, characteristic of π-electron systems. researchgate.net

Theoretical Photophysical Properties Assessment

The photophysical properties of a molecule govern its interaction with light, including absorption and emission, which are fundamental to its use in devices like organic light-emitting diodes (OLEDs) and sensors.

Excitation Energies and Emission Wavelengths (Time-Dependent Density Functional Theory (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the excited state properties of molecules. nih.gov This method can predict the vertical excitation energies, which correspond to the absorption of light, and the emission energies after the molecule relaxes in the excited state. frontiersin.org For this compound, TD-DFT calculations would likely predict a significant intramolecular charge transfer (ICT) character for the lowest excited state, owing to the donor-acceptor nature of its substituents. The calculated absorption and emission wavelengths would be crucial in assessing its color and luminescence properties.

Table 1: Hypothetical TD-DFT Calculated Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Wavelength (λ_abs) | Data not available |

| Emission Wavelength (λ_em) | Data not available |

| Oscillator Strength (f) | Data not available |

| Major Orbital Contribution | Data not available |

Note: This table is illustrative. Specific values require dedicated computational studies.

Ionization Potentials and Electron Affinities

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that determine the ease with which a molecule can lose or gain an electron, respectively. researchgate.net These parameters are critical for understanding the charge injection and transport properties in organic electronic devices. Density Functional Theory (DFT) is commonly used to calculate these values. researchgate.net The aminophenyl group is expected to lower the ionization potential, making it easier to remove an electron (hole injection), while the carbonitrile group on the thiophene ring would increase the electron affinity, facilitating electron acceptance (electron injection).

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| Adiabatic Ionization Potential (AIP) | Data not available |

| Vertical Ionization Potential (VIP) | Data not available |

| Adiabatic Electron Affinity (AEA) | Data not available |

| Vertical Electron Affinity (VEA) | Data not available |

Note: This table is illustrative. Specific values require dedicated computational studies.

Computational Studies of Charge Carrier Mobilities (e.g., Marcus Electron Transfer Theory)

The efficiency of organic electronic devices is heavily dependent on the mobility of charge carriers (holes and electrons). Marcus theory provides a framework for calculating charge transfer rates between adjacent molecules in a material. This requires calculating the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state) and the electronic coupling between neighboring molecules. For this compound, computational studies would involve optimizing the geometries of the neutral and charged species to determine the reorganization energy. The calculated mobilities would indicate its potential as a semiconductor material.

Solvatochromic Effects and Solvent Models (e.g., Polarizable Continuum Models)

Solvatochromism is the change in a substance's color in response to the polarity of the solvent. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment upon excitation, as is expected for this compound due to its ICT character. Polarizable Continuum Models (PCM) are a common computational approach to simulate the effect of a solvent on the electronic properties of a molecule. nih.govq-chem.com By performing TD-DFT calculations with a PCM, one can predict the absorption and emission spectra in different solvents and quantify the solvatochromic shifts. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties Calculations (e.g., Polarizability and Hyperpolarizability)

Molecules with large NLO responses are of interest for applications in photonics and optoelectronics. The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). DFT calculations can be employed to compute these properties. biointerfaceresearch.com The donor-π-acceptor architecture of this compound is a classic design motif for achieving high first hyperpolarizability (β), which is responsible for second-harmonic generation. Computational screening of NLO properties is a vital step in the design of new NLO materials. researchgate.net

Table 3: Predicted Nonlinear Optical Properties of this compound

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Average Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: This table is illustrative. Specific values require dedicated computational studies.

Advanced Topological Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Advanced topological analyses of the electron density provide deep insights into the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods partition the molecular space into regions of high electron localization, which can be associated with chemical bonds, lone pairs, and atomic cores. For this compound, ELF and LOL analysis would help in visualizing the aromaticity of the thiophene and phenyl rings and understanding the nature of the covalent bonds.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. An RDG analysis of this compound could reveal intramolecular interactions, for instance, between the amino group and the thiophene sulfur atom, which can influence the molecule's conformation and properties.

Applications in Advanced Materials Science and Engineering

Organic Semiconductor Materials Research

Thiophene-based compounds are cornerstones in the field of organic electronics due to their excellent charge transport characteristics and environmental stability. sigmaaldrich.com The fusion of a thiophene (B33073) core with other aromatic systems, such as a phenyl group, is a common strategy in the design of high-performance organic semiconductors. researchgate.net The presence of both amino and cyano functional groups on the 3-(3-aminophenyl)thiophene-2-carbonitrile scaffold allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices.

The development of efficient and stable materials is crucial for advancing OLED technology. Phenylene-thiophene-based compounds have been successfully utilized in the fabrication of OLEDs. researchgate.net The structure of this compound makes it a promising precursor for creating materials used in various layers of an OLED stack. The aminophenyl moiety can serve as a strong electron donor, while the cyano-substituted thiophene acts as an electron acceptor. This intramolecular charge-transfer character is beneficial for developing emissive materials, particularly for thermally activated delayed fluorescence (TADF) emitters, or as host materials in phosphorescent OLEDs. By polymerizing or functionalizing this molecule, it is possible to synthesize materials for hole-injection, hole-transport, or emissive layers with tailored electronic properties.

OFETs are fundamental components of flexible and large-area electronics, and their performance is highly dependent on the organic semiconductor used. researchgate.net Thiophene derivatives are among the most studied materials for OFETs due to their propensity for forming well-ordered thin films, which facilitates efficient charge transport. researchgate.net The planar structure of the thiophene ring in this compound promotes π-π stacking, a key factor for achieving high charge carrier mobility.

The introduction of a phenyl group into the thiophene backbone is a known strategy for modifying molecular packing and electronic properties. nih.govnorthwestern.edu Furthermore, the electron-withdrawing cyano group can lower the LUMO energy level, making the resulting material suitable for n-channel or ambipolar transistors, while the aminophenyl group promotes p-type behavior. This tunability allows for the rational design of semiconductors for both p-type and n-type OFETs, which are essential for constructing complementary logic circuits. Research on related arylene diimide-thiophene derivatives has demonstrated that modifying the molecular backbone can lead to significant differences in charge transport performance, with some compounds achieving high electron mobilities. nih.govnorthwestern.edu

Table 1: Performance of Various Thiophene-Based Organic Field-Effect Transistors

| Compound Family | Highest Reported Mobility (cm²/V·s) | Transistor Type | Reference |

|---|---|---|---|

| Arylene diimide-oligothiophene derivatives | 0.35 | n-channel | nih.govnorthwestern.edu |

| Dithieno[3,2-b:2′,3′-d]thiophene derivatives | 1.26 | p-channel (single crystal) | nih.gov |

| Phenylene-thiophene oligomers (solution-cast) | 0.03 | p-type | researchgate.net |

In the field of organic photovoltaics, the power conversion efficiency (PCE) is critically dependent on the properties of the electron donor and acceptor materials within the active layer. nih.gov Thiophene-based polymers, such as the widely studied Poly(3-hexylthiophene) (P3HT), have been instrumental as donor materials in bulk heterojunction solar cells. mdpi.com The this compound molecule can be used as a monomer to construct novel donor-acceptor (D-A) copolymers.

In such a polymer, the aminophenyl-thiophene unit could act as the donor segment, while a co-monomer with strong electron-accepting properties would be incorporated. This approach allows for broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface. nih.gov The ability to functionalize the amino group provides a route to attach solubilizing side chains or to further modify the electronic structure, enabling the optimization of morphology and energy level alignment in OPV devices. researchgate.net The development of small molecule acceptors based on thiophene-fused cores has led to significant enhancements in PCE, highlighting the versatility of thiophene building blocks in OPV material design. nih.gov

Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govresearchgate.net Their unique architecture, featuring stacked 2D layers, creates 1D columnar pores that are ideal for applications in gas storage, catalysis, and electronics. nih.gov Thiophene-based building blocks have been successfully incorporated into COF structures, demonstrating that their electronic properties can be translated into these ordered, porous materials. nih.govmdpi.comprinceton.edu

The this compound molecule is an excellent candidate for COF synthesis. The amino group on the phenyl ring provides a reactive site for forming linkages, such as imines, with aldehyde-functionalized monomers. For example, condensation with a tri-aldehyde monomer could produce a highly porous, crystalline 2D COF. The inherent electronic properties of the thiophene unit could imbue the resulting COF with semiconducting behavior, making it a target for applications in electronic devices like field-effect transistors or chemiresistive sensors. nih.gov

Electrochromic and Electronic Device Applications

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This phenomenon is characteristic of many conjugated polymers, including those derived from thiophene. mdpi.com Polymers synthesized from this compound are expected to exhibit electrochromism due to the extended π-conjugation along the polymer backbone.

Upon electrochemical doping (oxidation or reduction), charge carriers (polarons and bipolarons) are introduced, which alters the electronic transitions and leads to a change in the material's absorption spectrum. The presence of the electron-donating amino group and electron-withdrawing cyano group can influence the stability of these charged states and the voltage at which color changes occur. This allows for the creation of materials with a wide range of colors and fast switching speeds, suitable for applications such as smart windows, displays, and electronic paper. mdpi.comitu.edu.tr

Development of Sensing Agents (e.g., for DNA, Proteins, Small Bioanalytes)

The unique optical and electronic properties of conjugated polymers make them highly effective for chemical and biological sensing. Cationic polythiophenes, for instance, have been developed for the highly sensitive detection of DNA. nih.gov The detection mechanism often relies on changes in the polymer's fluorescence upon interaction with the target analyte. nih.gov

The this compound structure contains key features for designing effective sensing agents. The amino group can be protonated to induce water solubility or functionalized to specifically bind to target molecules. rsc.org Polymers derived from this monomer could be designed to interact with the phosphate (B84403) backbone of DNA or specific protein sites. nih.gov This binding event can alter the conformation of the polymer chain, leading to a measurable change in fluorescence or color (colorimetric sensing), enabling the detection of minute quantities of the analyte. nih.govmdpi.com Nucleosides bearing aminophenyl groups have been successfully used to create fluorescent DNA probes for detecting protein-DNA interactions, demonstrating the utility of this functional group in biosensing applications. rsc.org

Molecular Self-Assembly Systems and Supramolecular Chemistry

The molecular architecture of this compound is intrinsically suited for participation in molecular self-assembly and the formation of ordered supramolecular structures. The distinct electronic and steric properties of its constituent functional groups—the thiophene ring, the aminophenyl group, and the cyano group—dictate the nature and directionality of non-covalent interactions that govern these processes. While specific, dedicated studies on the self-assembly of this exact molecule are not extensively documented, its behavior can be inferred from research on structurally related thiophene derivatives and the fundamental principles of supramolecular chemistry. nih.govnih.gov

The key to its self-assembly lies in the interplay of various intermolecular forces. mhmedical.com The planar, aromatic thiophene ring and the phenyl ring facilitate π-π stacking interactions, a critical force for organizing aromatic molecules in a co-facial arrangement. The amino group (—NH₂) acts as a potent hydrogen bond donor, while the nitrogen atom of the cyano group (—C≡N) and the sulfur atom within the thiophene ring can act as hydrogen bond acceptors. nih.gov This donor-acceptor capability allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating well-defined supramolecular architectures. nih.govchemrxiv.org

In the context of supramolecular chemistry, this compound can be considered a versatile building block, or "tecton." Its functional groups provide specific recognition sites for assembling larger, more complex systems. For example, the amino group can be protonated to introduce electrostatic interactions or can coordinate with metal centers to form metallo-supramolecular assemblies. The cyano group can also participate in coordination with metals or engage in dipole-dipole interactions.

The self-assembly of thiophene-based molecules is known to lead to various morphologies, from nanoparticles to nanofibers, depending on conditions such as solvent polarity and pH. nih.gov For this compound, the polarity of the amino and cyano groups, combined with the aromatic core, suggests a propensity to form ordered aggregates in specific solvent systems, driven by a combination of solvophobic effects and the aforementioned non-covalent interactions.

Detailed Research Findings

Research into closely related aminothiophene carbonitrile derivatives provides valuable insights. For instance, the compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is renowned for its extensive polymorphism, crystallizing in numerous different forms. wikipedia.org This phenomenon underscores the molecule's ability to adopt various stable conformations and packing arrangements in the solid state, driven by a delicate balance of intramolecular and intermolecular hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.orgresearchgate.net The conformational flexibility, particularly the rotation around the C—N bond linking the phenyl and thiophene rings, allows for different hydrogen bonding motifs and packing efficiencies, leading to the diverse crystalline structures observed. wikipedia.org

The combination of a hydrogen bond donor (—NH₂) and acceptors (—C≡N, S) within this compound creates a high potential for the formation of predictable supramolecular synthons, such as chains or sheets, which are foundational patterns in crystal engineering.

Data on Potential Intermolecular Interactions

The following table summarizes the potential non-covalent interactions that this compound can engage in, which are the driving forces for its self-assembly into supramolecular structures.

| Interaction Type | Participating Groups | Role in Self-Assembly | Typical Energy (kJ/mol) |

| Hydrogen Bonding | Donor: Amino (N-H)Acceptor: Cyano (N), Thiophene (S) | Directs molecular recognition and orientation; forms robust, directional networks. | 15 - 40 |

| π-π Stacking | Thiophene ring, Phenyl ring | Promotes co-facial arrangement of aromatic cores, leading to columnar or layered structures. | 0 - 50 |

| C-H···π Interactions | Donor: C-H on either ringAcceptor: Aromatic π-system of a neighboring molecule | Contributes to crystal packing efficiency and stability of stacked structures. | 5 - 10 |

| Dipole-Dipole Interactions | Cyano group (—C≡N) | Orients molecules based on their permanent dipoles, influencing lattice arrangement. | 5 - 25 |

| Van der Waals Forces | Entire molecule | Non-specific attractive forces that contribute to overall cohesion in the assembled state. | < 5 |

Catalytic Research Applications of 3 3 Aminophenyl Thiophene 2 Carbonitrile and Its Derivatives

Role as Ligands in Organometallic Catalysis

The 3-(3-Aminophenyl)thiophene-2-carbonitrile scaffold possesses multiple potential coordination sites—the nitrogen atom of the amino group, the nitrogen atom of the nitrile group, and the sulfur atom of the thiophene (B33073) ring. This multi-functionality allows it to act as a versatile ligand, binding to metal centers to form stable organometallic complexes. The electronic properties of the resulting complex and its catalytic activity can be fine-tuned by modifying the substituents on the thiophene or phenyl rings.

Thiophene derivatives have been widely incorporated into ligands for coordination chemistry and have been instrumental in various catalytic transformations. mdpi.com Metal complexes featuring thiophene-containing ligands have demonstrated activity in important organic reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura and Mizoroki-Heck), oxidation of alcohols, and C-N bond formation. rsc.org The presence of the amino and nitrile groups in this compound offers additional coordination modes, potentially leading to the formation of pincer-type or bidentate ligands that can stabilize the metal center and promote catalysis. For instance, complexes of metals like copper, zinc, and cobalt with pyridine-containing thiophene carboxamides have been synthesized and characterized, where the ligands coordinate in a bidentate fashion. nih.gov While specific catalytic data for complexes of this compound are not extensively documented, its structural motifs suggest significant potential in this area.

| Metal Center | Potential Ligand Coordination Mode | Potential Catalytic Application | Rationale |

|---|---|---|---|

| Palladium (Pd) | Bidentate (N-amino, S-thiophene) | Suzuki-Miyaura Cross-Coupling | Thiophene-based phosphine (B1218219) ligands are effective in Pd-catalyzed cross-coupling; the N,S-bidentate nature could offer similar stability and activity. |

| Rhodium (Rh) / Ruthenium (Ru) | Bidentate (N-amino, N-nitrile) | Asymmetric Hydrogenation | Chiral derivatives of the ligand could create an effective asymmetric environment around the metal center for enantioselective reductions. |

| Copper (Cu) | Bidentate or Tridentate | Click Chemistry (Azide-Alkyne Cycloaddition) | Nitrogen- and sulfur-containing ligands are known to effectively catalyze Cu(I)-mediated reactions. |

| Iron (Fe) / Cobalt (Co) | Pincer-type (N, S, N) | Oxidation / Reduction Reactions | Earth-abundant metal complexes with robust ligands are sought after for redox catalysis, and the thiophene scaffold provides electronic tunability. researchgate.net |

Organic Catalysis Mediated by Derived Structures

Beyond organometallic systems, derivatives of this compound are promising candidates for the development of purely metal-free organic catalysts. The primary amino group is a key functional handle that can be readily transformed into a variety of well-established organocatalytic moieties.

For example, reaction of the amine with isothiocyanates would yield thiourea (B124793) derivatives. Thioureas are powerful hydrogen-bond-donating catalysts that activate electrophiles, facilitating a wide range of reactions such as Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions. The thiophene backbone would serve as a rigid scaffold, and its electronic properties could influence the acidity of the N-H protons of the thiourea group, thereby modulating catalytic activity.

Similarly, chiral auxiliaries can be introduced via the amino group to create catalysts for asymmetric synthesis. Condensation with chiral ketones or aldehydes could produce chiral imines or secondary amines capable of mediating reactions through enamine or iminium ion intermediates, which are cornerstones of modern organocatalysis. The inherent rigidity and aromaticity of the aminophenyl-thiophene structure provide a stable framework for constructing a well-defined chiral environment.

| Derived Catalyst Type | Key Functional Group | Mode of Activation | Example Reactions Mediated |

|---|---|---|---|

| Thiourea | -NH-C(S)-NH- | Hydrogen Bonding (Electrophile Activation) | Michael Addition, Aldol Reaction, Acylation |

| Chiral Primary/Secondary Amine | -NHR* (R* = chiral group) | Enamine / Iminium Ion Formation | Asymmetric Aldol Reaction, Mannich Reaction, α-functionalization of Carbonyls |

| Brønsted Base | -NH2 | Proton Abstraction | Knoevenagel Condensation, Henry Reaction |

| Phase-Transfer Catalyst | Quaternary Ammonium Salt Derivative | Ion Pairing | Alkylation, Substitution Reactions |

Photocatalytic Properties of Thiophene-Based Materials

Thiophene-containing conjugated materials are at the forefront of photocatalysis research due to their excellent photophysical properties. catalysis.blog The electron-rich nature of the thiophene ring promotes light absorption in the visible spectrum and facilitates the separation and transport of photogenerated charge carriers (electron-hole pairs). mdpi.com Derivatives of this compound are ideal building blocks for constructing sophisticated, metal-free heterogeneous photocatalysts such as Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). researchgate.netrsc.org

The amino group provides a reactive site for polymerization, allowing the thiophene unit to be incorporated into extended, porous, and highly conjugated networks. mdpi.com These materials combine high stability and large surface area with tunable electronic properties, making them highly effective and recyclable photocatalysts. rsc.org The incorporation of thiophene units into these frameworks has been shown to enhance photocatalytic reactivity by broadening light absorption and improving charge separation and migration. mdpi.comacs.org

Thiophene-based COFs and CMPs have demonstrated remarkable activity in a variety of visible-light-driven organic transformations. These include the oxidative coupling of amines to imines, the synthesis of benzimidazoles, the dehydrogenative cross-coupling of thiols to produce disulfides, and photocatalytic hydrogen evolution. mdpi.comresearchgate.netacs.orgbohrium.com The extended π-conjugation provided by the thiophene skeleton, often in combination with other electron-accepting units like triazines, leads to materials with narrow band gaps that can efficiently harness solar energy. mdpi.com

| Photocatalyst Type | Reaction Catalyzed | Key Performance Metric | Light Source | Reference |

|---|---|---|---|---|

| Bithiophene-Based Covalent Triazine Framework (TP-CTF) | Oxidative Coupling of Amines | High conversion and selectivity for imines | Visible Light | mdpi.com |

| Thiophene-Embedded Conjugated Microporous Polymers (BTP-CMP, TBTP-CMP) | Synthesis of Benzimidazoles | Up to 98% yield; recyclable for at least 15 runs | Visible Light | researchgate.netrsc.org |

| Thiophene-Based Donor-Acceptor COFs | Dehydrogenative Cross-Coupling of Thiols | Broad substrate scope for unsymmetrical disulfides | Visible Light (Air as oxidant) | bohrium.com |

| Trithiophene-Based 2D COF (BTTh-TZ-COF) | Photocatalytic Hydrogen Evolution | Significantly higher H2 evolution rate compared to similar structures | Visible Light | acs.org |

| Thiophene-Functionalized Zn-MOFs | Cycloaddition of CO2 and Epoxides | Up to 90% isolated yield | N/A (Thermal Catalysis) | acs.org |

Biological Activity and Molecular Interaction Studies

Structure-Activity Relationship (SAR) Investigations on Thiophene (B33073) Core Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. For thiophene core derivatives, several key structural features have been identified that influence their biological activity.

The thiophene ring itself is often utilized as a bioisosteric replacement for a monosubstituted phenyl ring, which can improve the physicochemical properties and metabolic stability of a compound. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug and its receptor.

In the context of 3-aminobenzophenone (B1265706) derivatives, which share a similar structural motif with 3-(3-Aminophenyl)thiophene-2-carbonitrile, SAR studies have revealed that the introduction of an amino group at the C-3 position of the B-ring, along with a methoxy (B1213986) group at the C-4 position, plays a significant role in their cytotoxic activity. nih.gov Conversely, replacing the methoxy group with a chloro group generally leads to a decrease in both cytotoxic and antitubulin activity. nih.gov

For thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the nature and position of substituents on the N-phenyl ring significantly impact their inhibitory activity against Forkhead Box M1 (FOXM1). Both electron-withdrawing and electron-donating substituents have been explored to understand their effects on biological activity. nih.gov

While specific SAR studies on this compound are not extensively documented, the general principles derived from related thiophene and aminophenyl structures provide a framework for predicting how modifications to its structure might affect its biological profile. Key areas for modification would include the amino group on the phenyl ring, the cyano group on the thiophene ring, and substitutions on either of the ring systems.

Molecular Docking and Ligand-Protein Binding Affinity Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-protein interactions and guiding drug design.

Thiophene derivatives have been investigated as inhibitors of various enzymes. Molecular docking studies have provided insights into their binding modes and inhibitory mechanisms.

For instance, novel thiophene-3-carbonitrile derivatives have been studied as inhibitors of the MurF enzyme, which is essential for bacterial cell wall biosynthesis. nih.gov Docking studies revealed that these compounds bind to the catalytic pocket of the MurF enzyme, with van der Waals forces and non-polar solvation energy being the primary contributors to the binding affinity. nih.gov

In another study, tetrasubstituted thiophene derivatives were docked into the active site of the COX-2 enzyme, a key target in inflammation. researchgate.net The results indicated a strong binding affinity, with hydrogen bond interactions with key residues like ARG 120 and PRO 84 stabilizing the complex. researchgate.net Thiophene-based pyrazole (B372694) carboxamide derivatives have also been evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST), with docking studies revealing significant interactions at the active sites of these enzymes. researchgate.net

These studies suggest that the this compound scaffold has the potential to be developed into inhibitors for a variety of enzymes, with the specific substitutions on the phenyl and thiophene rings determining the target selectivity and potency.

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory and immune responses. nih.gov The development of selective P2Y14 receptor antagonists is a promising therapeutic strategy for inflammatory diseases.

Several classes of molecules, including those with a thiophene core, have been identified as P2Y14 receptor antagonists. researchgate.net Molecular modeling, often based on the homologous P2Y12 receptor structure, has been instrumental in the design of these antagonists. researchgate.net Docking studies have helped to elucidate the binding modes of these antagonists within the receptor's binding pocket.

For a series of heterocyclic P2Y14 receptor antagonists, it was found that a carboxylate group is an essential requirement for high-affinity binding, as it is proposed to be buried deep within the binding site. researchgate.net However, other studies have shown that a zwitterionic character is not essential for receptor binding, and neutral analogues can also exhibit high potency. researchgate.net These findings are critical for the design of antagonists with improved pharmacokinetic properties.

The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. nih.gov Small molecules that can inhibit the aggregation of α-synuclein or disaggregate existing fibrils are of great therapeutic interest.

While direct studies on the interaction of this compound with α-synuclein are limited, research on other small molecules provides insights into potential mechanisms. Some compounds have been shown to inhibit α-synuclein aggregation and reduce its cytotoxicity. nih.govfrontiersin.org The mechanism of inhibition can involve binding to monomeric, oligomeric, or fibrillar forms of the protein. frontiersin.org

For example, certain herbal medicinal extracts have been found to inhibit α-synuclein fibril formation and even disaggregate preformed fibrils. nih.gov The inhibitory effect is often assessed using Thioflavin-T (Th-T) fluorescence assays, which monitor the formation of amyloid fibrils. nih.govfrontiersin.org Computational studies can complement these experimental findings by predicting the binding sites and interaction energies of small molecules with different forms of α-synuclein.

Investigation into Broad Spectrum Biological Research Areas

Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antitumor effects.